1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a pyrazole moiety, and a sulfonyl group attached to a chlorofluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-fluorophenylsulfonyl chloride intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole under basic conditions to form the sulfonyl-pyrazole derivative. The final step involves the nucleophilic substitution of the sulfonyl-pyrazole derivative with piperidine, yielding the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its effects on biological systems, including its interactions with proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole and piperidine moieties may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring.
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-imidazol-4-yl)piperidine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the pyrazole ring, along with the piperidine backbone, allows for a wide range of potential interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-19-9-12(8-18-19)11-3-2-6-20(10-11)23(21,22)13-4-5-15(17)14(16)7-13/h4-5,7-9,11H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKNYPWVUXJOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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